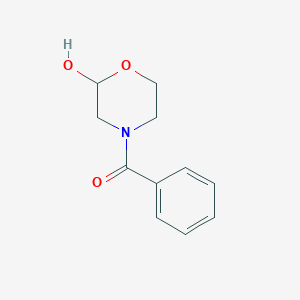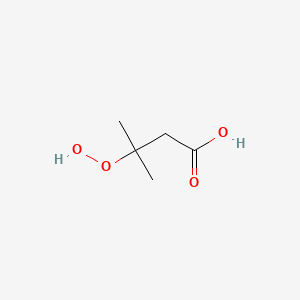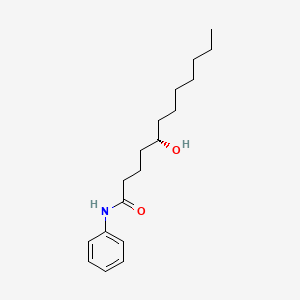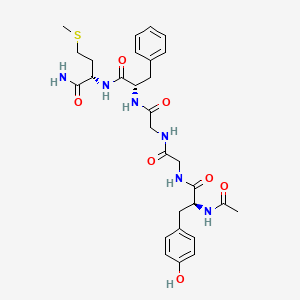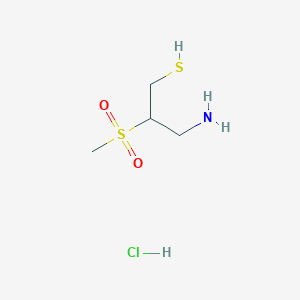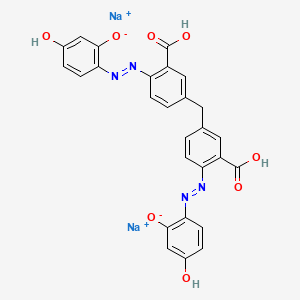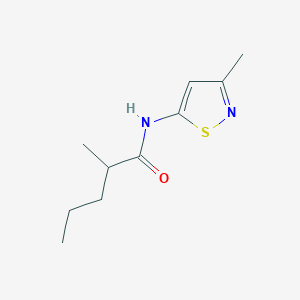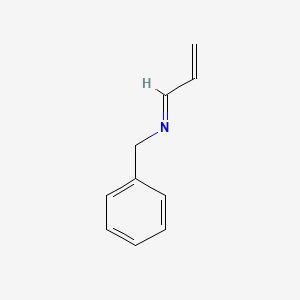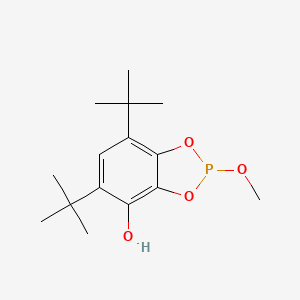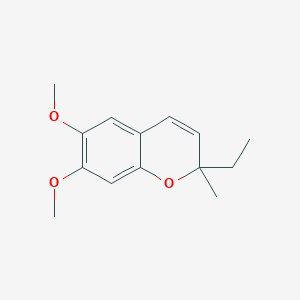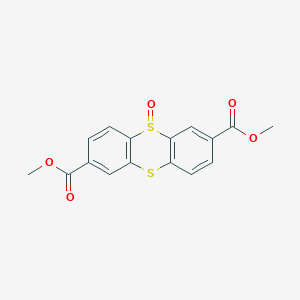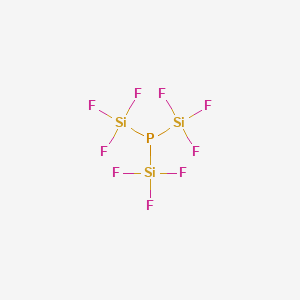
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is an organophosphorus compound characterized by its unique structure, which includes two tert-butyl groups and two propan-2-yl groups attached to a diphosphoxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane typically involves the reaction of tert-butylphosphine with propan-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The tert-butyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane involves its interaction with molecular targets through its phosphorus atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-tert-butyl-1,3-propanediamine: This compound shares the tert-butyl groups but has a different backbone structure.
Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine: Similar in having tert-butyl groups and phosphine functionality.
Uniqueness
1,3-Di-tert-butyl-1,3-di(propan-2-yl)diphosphoxane is unique due to its diphosphoxane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62969-17-9 |
|---|---|
Molecular Formula |
C14H32OP2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl-[tert-butyl(propan-2-yl)phosphanyl]oxy-propan-2-ylphosphane |
InChI |
InChI=1S/C14H32OP2/c1-11(2)16(13(5,6)7)15-17(12(3)4)14(8,9)10/h11-12H,1-10H3 |
InChI Key |
PMNXUHBSCQZPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)(C)C)OP(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



